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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)tetrahydro-

2H-pyran

Cat. No.: B14122052

Get Quote

Welcome to the Technical Support Center for the synthesis of pyran rings. This comprehensive

guide is designed for researchers, scientists, and drug development professionals to navigate

the complexities of pyran ring formation. Here, you will find in-depth troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and comparative data to

enhance your synthetic strategies. The pyran core is a prevalent scaffold in a vast array of

biologically active molecules, making its efficient synthesis a critical endeavor in medicinal

chemistry and natural product synthesis.[1]

Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the optimization

of pyran ring synthesis.

Q1: My reaction to form a 2H-pyran is resulting in low to
no yield. What are the primary reasons for this?
A1: The instability of the 2H-pyran ring is a frequent cause of low yields. This instability is due

to a reversible 6π-electrocyclization, which exists in equilibrium with the isomeric open-chain
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dienone form.[2] The position of this equilibrium is highly sensitive to substituents, solvent, and

temperature.[2][3]

To favor the 2H-pyran, consider the following:

Introduce Steric Bulk: Increasing steric hindrance on the dienone precursor can destabilize

its planar conformation, shifting the equilibrium towards the cyclic 2H-pyran.[2]

Incorporate Electron-Withdrawing Groups: The presence of electron-withdrawing groups,

particularly at the C5-position, can enhance the stability of the 2H-pyran ring.[2]

Temperature Control: The open-chain dienone is often favored at higher temperatures.[2]

Optimizing the temperature is crucial.

Q2: I am observing significant side product formation in
my multicomponent reaction for 4H-pyran synthesis.
How can I improve the selectivity?
A2: Side product formation in multicomponent reactions for pyran synthesis often arises from

competing reaction pathways, such as the formation of bis-Knoevenagel adducts or

intermolecular Michael additions instead of the desired intramolecular cyclization.[4][5]

Strategies to minimize side products include:

Control of Reaction Sequence: Ensuring the initial Knoevenagel condensation between

the aldehyde and the active methylene compound proceeds efficiently before subsequent

additions can minimize side products.[5]

Catalyst Selection: The choice of catalyst is critical. A milder base or a Lewis acid catalyst

can control the reaction rate and prevent the formation of undesired products.[4] For

example, using a solid acid catalyst like Amberlyst-15 can improve selectivity and simplify

workup.[4]

Solvent Optimization: The solvent can significantly influence the reaction outcome. It is

advisable to screen a variety of solvents to find the optimal one for your specific

substrates.[4]
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Q3: What are the key differences between
organocatalysis and metal catalysis for pyran
synthesis?
A3: Both organocatalysis and metal catalysis are powerful strategies for pyran synthesis, each

with its own set of advantages.[1]

Organocatalysis utilizes small, metal-free organic molecules (e.g., proline, piperidine) and is

often favored for its environmental friendliness and lower cost.[1][6][7] These reactions often

proceed through a cascade mechanism involving Knoevenagel condensation, Michael

addition, and intramolecular cyclization.[1]

Metal catalysis employs metal complexes or nanoparticles (e.g., Cu(I), Ag(I), nano-SnO2)

and can offer high efficiency and selectivity.[1][6] Metal catalysts can activate substrates by

coordinating with carbonyl groups, facilitating nucleophilic attack.[1] Recyclable

nanocatalysts have also emerged as a sustainable option.[6][8]

Q4: My Prins cyclization for tetrahydropyran synthesis
is suffering from racemization and side reactions. What
can I do?
A4: The Prins cyclization, while powerful for constructing tetrahydropyrans, can be plagued by

issues like racemization due to competing oxonia-Cope rearrangements and the formation of

side-chain exchange products.[9][10]

To mitigate these issues:

Lewis Acid Choice: The choice of Lewis acid is crucial. For instance, using TMSBr as a

Lewis acid has been shown to improve axial selectivity in certain cases.[9]

Substrate Design: The electronic nature of the substrates plays a significant role. Electron-

rich aromatic substituents on homoallylic alcohols can stabilize benzylic cations, leading to

loss of optical purity.[9][10]

Mukaiyama Aldol-Prins (MAP) Cascade: This approach introduces a nucleophile into the

enol ether to trap the reactive oxocarbenium ion intermediate, thereby avoiding side
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reactions.[9]

Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to pyran rings.

Guide 1: Hetero-Diels-Alder Reaction for Dihydropyran
Synthesis
The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that provides a direct and

stereocontrolled route to dihydropyran rings.[11]

Problem: Low yield and/or poor diastereoselectivity in the HDA reaction.

Potential Cause Troubleshooting Strategy & Explanation

Suboptimal Catalyst

Screen Lewis Acids: A variety of Lewis acids can

be used to promote HDA reactions.[12] The

choice of catalyst can significantly impact both

yield and stereoselectivity. For enantioselective

variants, chiral Lewis acid catalysts are

employed.[11][13]

Incorrect Reaction Temperature

Optimize Temperature: The reaction

temperature can influence the rate and

selectivity. Lower temperatures often favor the

desired endo-product and can improve

enantioselectivity in asymmetric reactions.

Solvent Effects

Solvent Screening: The polarity and

coordinating ability of the solvent can affect the

catalyst activity and the stability of the transition

state. A screen of different solvents is

recommended to find the optimal conditions.

Poorly Reactive Dienophile

Activate the Dienophile: For less reactive

dienophiles like unactivated aldehydes, Lewis

acid catalysis is often necessary to lower the

LUMO energy.[13]
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General Experimental Protocol for a Catalytic, Enantioselective
Hetero-Diels-Alder Reaction:

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde

dienophile (1.0 equiv) in the chosen anhydrous solvent.

Catalyst Addition: Add the chiral Lewis acid catalyst (typically 10-20 mol%) and stir for a

short period at the desired temperature (e.g., -78 °C).

Diene Addition: Slowly add the diene (e.g., Danishefsky's diene, 1.2 equiv) to the reaction

mixture.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated

NaHCO3 solution), extract the product with an organic solvent, dry the organic layer, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Prins Cyclization for Tetrahydropyran
Synthesis
The Prins cyclization is an acid-catalyzed condensation between a homoallylic alcohol and an

aldehyde to form a tetrahydropyran derivative.[12]

Problem: Formation of undesired regioisomers (e.g., tetrahydrofurans) or byproducts from

oxonia-Cope rearrangement.
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Potential Cause Troubleshooting Strategy & Explanation

Lack of Regiocontrol

Substrate Control: The substitution pattern on

the homoallylic alcohol can influence the

regioselectivity of the cyclization. In some

cases, the formation of a five-membered

tetrahydrofuran ring can compete with the

desired six-membered tetrahydropyran

formation.[9][10]

Oxonia-Cope Rearrangement

Modify Reaction Conditions: This rearrangement

can lead to racemization and the formation of

symmetric tetrahydropyran byproducts.[9][10]

The choice of Lewis acid and reaction

temperature can influence the extent of this side

reaction.[9] For instance, pre-forming an acetal

can sometimes suppress the Oxonia-Cope

reaction.[14]

Incomplete Reaction

Catalyst and Temperature Optimization: Ensure

the use of an effective Lewis acid and optimize

the reaction temperature. Monitoring the

reaction by TLC is crucial to determine the

optimal reaction time.[5]

Illustrative Workflow for Prins Cyclization Optimization:
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Troubleshooting Prins Cyclization

Start: Low Yield/Selectivity in Prins Cyclization

Is the Lewis Acid Optimal?

Screen Different Lewis Acids
(e.g., SnCl4, TiCl4, TMSBr)

No

Is Temperature Optimized?

Yes

Vary Reaction Temperature
(e.g., -78°C to RT)

No

Are Substrates Prone to Side Reactions?

Yes

Modify Substrate
(e.g., protecting groups, electron-withdrawing groups)

Yes

Successful Tetrahydropyran Synthesis

No

Consider Mukaiyama Aldol-Prins (MAP) Cascade

Click to download full resolution via product page

Caption: A troubleshooting workflow for optimizing Prins cyclization reactions.
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Guide 3: Multicomponent Reactions (MCRs) for 4H-
Pyran Synthesis
MCRs offer an efficient, atom-economical approach to constructing complex molecules like 4H-

pyrans in a single step.[1]

Problem: Low yields and difficulty in product purification.

Potential Cause Troubleshooting Strategy & Explanation

Suboptimal Catalyst Loading

Optimize Catalyst Amount: Insufficient catalyst

may lead to an incomplete reaction, while an

excess might not improve the yield and could

complicate purification.[5] It is essential to

determine the optimal catalyst loading for each

specific reaction.[6]

Inappropriate Solvent

Solvent-Free Conditions or Solvent Screening:

Solvent-free conditions have been shown to

significantly improve yields in some cases.[5] If

a solvent is necessary, screening different

options is recommended, as the solvent can

influence catalyst activity and substrate

solubility.[6][15] Water has also been shown to

be a critical and effective solvent in certain

systems.[16]

Impure Starting Materials

Ensure High Purity: Impurities in the starting

materials can inhibit the reaction or catalyze

side reactions.[5] Ensure all reactants and

solvents are of high purity.[6]

Difficult Purification

Recrystallization or Chromatography: If the

product is a solid, recrystallization from a

suitable solvent is often effective.[5] For

complex mixtures or oily products, column

chromatography with a carefully selected eluent

system is the standard technique.[5]
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General Experimental Protocol for a Multicomponent Synthesis of
4H-Pyrans:

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile

(1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0

mmol).[5]

Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[5]

Reaction Conditions:

Solvent-Free: Heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.

[5]

With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and

reflux for the required time.[5]

Monitoring: Monitor the reaction progress by TLC.

Work-up:

Heterogeneous Catalyst: Filter the reaction mixture to remove the catalyst.[5]

Homogeneous Catalyst: Proceed with an appropriate aqueous work-up.

Purification: Remove the solvent under reduced pressure and purify the crude product by

recrystallization or column chromatography.[5]

Section 3: Advanced Optimization Strategies
Transition-Metal Catalyzed Pyran Synthesis
Palladium-catalyzed intramolecular Heck reactions can be employed for the synthesis of fused

pyran rings.[17][18] Optimization of such reactions involves screening of the palladium source,

ligand, base, and solvent.
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Parameter
Commonly Used

Reagents/Conditions
Considerations

Palladium Catalyst Pd(OAc)2, PdCl2(PPh3)2
Catalyst loading is typically in

the range of 5-10 mol%.

Ligand PPh3, P(o-tol)3

The choice of ligand can

influence the rate and

selectivity of the reaction.

Base Cs2CO3, K2CO3, Et3N

The base is crucial for the

regeneration of the active

catalyst.

Solvent DMF, Acetonitrile, Toluene

The solvent should be chosen

based on the solubility of the

substrates and the required

reaction temperature.

Illustrative Mechanism for a Multicomponent Pyran Synthesis:

General Mechanism for Multicomponent 4H-Pyran Synthesis

Knoevenagel Condensation

Michael Addition Intramolecular Cyclization

Aldehyde Knoevenagel Adduct

Malononitrile

Michael AdductActive Methylene
Compound 4H-Pyran

Click to download full resolution via product page
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Caption: A simplified mechanism for the base-catalyzed multicomponent synthesis of 4H-

pyrans.

References
Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014). Silyl enol ether Prins cyclization:

Diastereoselective formation of substituted tetrahydropyran-4-ones. eScholarship.org. [Link]

Development of new methods for the transition metal-catalyzed synthesis of annulated

pyrans. hohPublica. [Link]

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans:

an inspection of twenty years. Beilstein Journals. [Link]

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans:

an inspection of twenty years. PMC. [Link]

Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. chemistry-

europe.onlinelibrary.wiley.com. [Link]

Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Illinois Chemistry.

[Link]

Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a.

ResearchGate. [Link]

Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-

catalyzed β-H Elimination and C–H Bond Functionalization. Engineered Science Publisher.

[Link]

One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.

mjbas.com. [Link]

Optimization of the Reaction Conditions. ResearchGate. [Link]

(PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-

catalyzed β-H Elimination and C–H Bond Functionalization. ResearchGate. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://escholarship.org/uc/item/3gx4z62f
https://hop.navbar.de/frontdoor/index/index/docId/283
https://www.beilstein-journals.org/bjoc/articles/17/77
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8099238/
https://chemistry-europe.onlinelibrary.wiley.com/doi/full/10.1002/slct.201700424
https://chemistry.illinois.edu/sites/default/files/2021-07/Covell_Dustin.pdf
https://www.researchgate.net/figure/Effect-of-solvent-on-catalytic-activity-in-the-synthesis-of-4H-pyran-derivative-4a_tbl2_360340843
https://www.espublisher.com/journals/articledetails/607a72d11d13b
https://mjbas.com/index.php/mjbas/article/download/431/231/1592
https://www.researchgate.net/figure/Optimization-of-the-Reaction-Conditions_tbl1_359306066
https://www.researchgate.net/publication/350965381_Synthesis_of_Fused_Pyran_and_Tetracyclic_Pyran_Rings_by_Intramolecular_Palladium-catalyzed_b-H_Elimination_and_C-H_Bond_Functionalization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14122052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent applications of hetero Diels-Alder reaction in total synthesis of natural products.

sciencedirect.com. [Link]

Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and

subsequent enolization/cyclisation. Royal Society of Chemistry. [Link]

Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH

loaded calcium oxide as catalyst in solven. Growing Science. [Link]

Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP

Publishing. [Link]

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-

ones/2,4-diones (Thiones). PMC. [Link]

The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. Scilit. [Link]

The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. [Link]

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-

ones/2,4-diones (Thiones). ACS Omega. [Link]

An Organocatalytic Newer Synthetic Strategy Toward the Access of Polyfunctionalized 4H-

Pyrans via Multicomponent Reactions. Taylor & Francis. [Link]

Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an

Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. [Link]

Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-

unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Royal Society of Chemistry.

[Link]

Synthesis of Pyran Derivatives. Encyclopedia MDPI. [Link]

Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable

Catalysts under Green Conditions. MDPI. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.sciencedirect.com/science/article/pii/S004040202200788X
https://pubs.rsc.org/en/content/articlelanding/2009/cc/b906233a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4045543/
https://growingscience.com/ccl/Vol8/ccl_2019_16.pdf
https://pubs.aip.org/aip/acp/article-abstract/2063/1/040014/69151/Optimization-of-Pyran-Ring-Annulation-in-the?redirectedFrom=fulltext
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719001/
https://www.scilit.net/article/10.3390/ecsoc-16-11234
https://www.researchgate.net/figure/The-optimization-reaction-condition-for-the-synthesis-of-4H-pyran-4c-a_tbl1_332768007
https://pubs.acs.org/doi/10.1021/acsomega.1c05663
https://www.tandfonline.com/doi/full/10.1080/00397911.2018.1455584
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244917/
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b504210k
https://encyclopedia.pub/entry/28607
https://www.mdpi.com/1420-3049/27/19/6347
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14122052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable

catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

5. pdf.benchchem.com [pdf.benchchem.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. tandfonline.com [tandfonline.com]

8. jmnc.samipubco.com [jmnc.samipubco.com]

9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and
dihydropyrans: an inspection of twenty years [beilstein-journals.org]

10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and
dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

11. pdf.benchchem.com [pdf.benchchem.com]

12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

13. chemistry.illinois.edu [chemistry.illinois.edu]

14. d-nb.info [d-nb.info]

15. growingscience.com [growingscience.com]

16. researchgate.net [researchgate.net]

17. espublisher.com [espublisher.com]

18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.jmchemsci.com/article_142340.html
https://www.benchchem.com/product/b14122052?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1266/A_Comparative_Guide_to_Pyran_Synthesis_Organocatalysis_vs_Metal_Catalysis.pdf
https://pdf.benchchem.com/15244/Technical_Support_Center_Synthesis_of_2H_Pyran_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6720217/
https://pdf.benchchem.com/75/common_side_reactions_in_the_synthesis_of_2H_pyran_2_ones.pdf
https://pdf.benchchem.com/1294/troubleshooting_guide_for_the_synthesis_of_pyran_derivatives.pdf
https://pdf.benchchem.com/15244/Technical_Support_Center_Catalyst_Selection_for_Efficient_2H_Pyran_Synthesis.pdf
https://www.tandfonline.com/doi/abs/10.1080/10406638.2018.1454968?tab=permissions&scroll=top&role=tab
https://jmnc.samipubco.com/article_178934.html
https://www.beilstein-journals.org/bjoc/articles/17/77
https://www.beilstein-journals.org/bjoc/articles/17/77
https://pmc.ncbi.nlm.nih.gov/articles/PMC8093554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8093554/
https://pdf.benchchem.com/1266/Application_Notes_and_Protocols_Hetero_Diels_Alder_Reaction_for_Dihydropyran_Synthesis.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-871929
https://chemistry.illinois.edu/system/files/inline-files/05CovellChem535Abstract.pdf
https://d-nb.info/1271299798/34
https://www.growingscience.com/ccl/Vol8/ccl_2019_11.pdf
https://www.researchgate.net/figure/Effect-of-solvent-on-catalytic-activity-in-the-synthesis-of-4H-pyran-derivative-4a_tbl1_399257295
https://www.espublisher.com/journals/articlehtml/es-materials-manufacturing/10.30919-esmm5f455
https://www.researchgate.net/publication/350956587_Synthesis_of_Fused_Pyran_and_Tetracyclic_Pyran_Rings_by_Intramolecular_Palladium-catalyzed_b-H_Elimination_and_C-H_Bond_Functionalization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14122052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction
Conditions for Pyran Ring Formation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14122052/docs#technical-support-center-optimizing-
reaction-conditions-for-pyran-ring-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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